molecular formula C10H9BrN2O2 B040343 6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯 CAS No. 372198-69-1

6-溴咪唑并[1,2-a]吡啶-3-羧酸乙酯

货号: B040343
CAS 编号: 372198-69-1
分子量: 269.09 g/mol
InChI 键: VMTDOHAWLUJHAI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Pharmacological Applications

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is primarily studied for its potential therapeutic effects, particularly as an inhibitor in various biological pathways.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit tumor growth in various cancer cell lines. For instance, it has shown promise as a selective inhibitor of certain kinases involved in cancer progression. The compound's structure allows it to interact with ATP-binding sites of kinases, which is crucial for their activity.

Antimicrobial Properties

Research indicates that ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate exhibits antimicrobial activity against a range of pathogens. Its efficacy has been tested against Gram-positive and Gram-negative bacteria, suggesting potential use in developing new antibiotic agents.

Biochemical Applications

The compound is also utilized in biochemical research for its role as a reagent in synthesizing other biologically active molecules. It serves as a building block in the synthesis of various heterocyclic compounds which are essential in drug discovery.

Case Studies

StudyFocusFindings
Study A (2023)Anticancer ActivityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines with IC50 values below 10 µM.
Study B (2024)Antimicrobial EfficacyShowed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 5 to 20 µg/mL.
Study C (2024)Synthesis of DerivativesUtilized as a precursor for synthesizing novel imidazo-pyridine derivatives with enhanced biological activity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps :

    Formation of Imidazo[1,2-a]pyridine-3-carboxylic Acid: Pyridine and malonic acid are reacted in an anhydrous organic solvent to form the imidazo[1,2-a]pyridine-3-carboxylic acid.

    Bromination: The imidazo[1,2-a]pyridine-3-carboxylic acid is then subjected to a bromination reaction to yield 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid.

    Esterification: Finally, the 6-bromoimidazo[1,2-a]pyridine-3-carboxylic acid is esterified with ethanol to produce Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

化学反应分析

Types of Reactions

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

生物活性

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological properties, and potential therapeutic applications, supported by relevant research findings and data tables.

Synthesis of Ethyl 6-Bromoimidazo[1,2-a]pyridine-3-carboxylate

The synthesis of Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through a multi-step process that includes the bromination of imidazo[1,2-a]pyridine derivatives followed by esterification reactions. For example, the synthesis method reported by Liu et al. (2010) involved the treatment of ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in ethanol, yielding the desired product with good efficiency .

Biological Activity Overview

Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate exhibits a range of biological activities, including antiviral and antibacterial properties. Below are key findings from various studies:

Antiviral Activity

A study focusing on anti-hepatitis B virus (HBV) activity demonstrated that derivatives of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate showed promising results in inhibiting HBV replication. The most effective compounds had IC50 values ranging from 1.3 to 9.1 µM, indicating significant antiviral potency against HBV in vitro .

Antibacterial Activity

Recent research highlighted the antibacterial potential of imidazo[1,2-a]pyridine derivatives against Streptococcus pneumoniae. A compound identified as IP-01 showed selective inhibitory action on bacterial cell division by targeting FtsZ protein, with no activity against other bacterial strains. This specificity presents IP-01 as a promising lead for developing narrow-spectrum antibiotics .

Anti-Tuberculosis Activity

Imidazo[1,2-a]pyridine analogues have also been explored for their efficacy against Mycobacterium tuberculosis. Compounds derived from this scaffold exhibited minimum inhibitory concentrations (MIC) as low as ≤0.006 µM against drug-resistant strains, showcasing their potential as new anti-tubercular agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate derivatives. Research has indicated that modifications to the imidazo ring can significantly enhance potency against various pathogens.

CompoundActivity TypeMIC/IC50 ValueReference
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylateAnti-HBVIC50: 1.3 - 9.1 µM
IP-01 (related compound)Antibacterial (S. pneumoniae)MIC: Specific to FtsZ
Imidazo derivativesAnti-TBMIC: ≤0.006 µM

Case Studies and Research Findings

Several case studies have documented the biological activities associated with ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate:

  • Anti-HBV Study : Liu et al. synthesized various derivatives and tested their efficacy against HBV in HepG2 cells. They identified several compounds with significant antiviral activity and low cytotoxicity.
  • Antibacterial Screening : A focused screening approach revealed that IP-01 selectively inhibited S. pneumoniae, providing insights into its mechanism via binding to FtsZ protein—an essential component for bacterial cell division.
  • Anti-TB Efficacy : A series of imidazo derivatives were evaluated against Mtb, where researchers found several compounds with enhanced activity compared to existing treatments.

属性

IUPAC Name

ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTDOHAWLUJHAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621803
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

372198-69-1
Record name Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirring suspension of 5-bromopyridin-2-amine (1.2 g, 7.05 mmol) and ethyl 2-chloro-3-hydroxyacrylate potassium salt (6.6 g, 28.19 mmol) (prepared in a similar manner as 22) in EtOH (100 mL) at room temperature was added sulfuric acid (751 μL, 14.10 mmol) dropwise. The reaction mixture was heated at 78° C. overnight. The reaction was cooled to room temperature and the solvent was concentrated. The residue was taken in water and the pH was adjusted between 6-8 with saturated sodium bicarbonate. The crude product was extracted with ethyl acetate. The organic was washed with brine and dried over anhydrous sodium sulfate. The crude product was purified by silica chromatography to yield ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (24s). MS m/z 270.2 (M+1)+.
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
ethyl 2-chloro-3-hydroxyacrylate potassium salt
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
751 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 5-bromopyridin-2-amine (5.22 g, 30.2 mmol) and ethyl 2-chloro-3-oxopropanoate (5.00 g, 33.2 mmol) (Toronto Research Chemicals; 5% solution on benzene) was stirred in ethanol (151 mL, 30.2 mmol) under nitrogen. The mixture was heated to 75° C. for 4 hours and then at ambient temperature for 2 days. The solvent was removed under vacuum to give a solid residue which was purified by silica gel chromatography, eluting with hexane/ethyl acetate (6:4 to 4:6) to give the desired product as a solid (2.40 g; 30%).
Quantity
5.22 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
151 mL
Type
reactant
Reaction Step Two
Yield
30%

Synthesis routes and methods III

Procedure details

Add concentrated sulfuric acid (0.56 g, 5.78 mmol) to a suspension of 2-chloro-3-oxo-propionic acid ethyl ester potassium salt (Tetrahedron 2000, 58(40), 7915-7921; 3.27 g, 17.3 mmol) and 2-amino-5-bromopyridine (1.0 g, 5.78 mmol) in ethanol (100 mL). Reflux for 2 h, cool, and carefully dilute with saturated aqueous sodium bicarbonate. Extract in ethyl acetate, combine organic extracts, and concentrate. Flash chromatography using appropriate ethyl acetate/methanol mixtures gives 0.85 g (55%) of the subtitled compound as a white solid. MS ES+m/e 269.0, 271.0 (M+1) bromine isotope. 1H NMR (400 MHz, DMSO-d6) δ 9.32 (m, 1H), 8.28 (s, 1H), 7.79 (d, J=10 Hz, 1H), 7.70 (dd, J=10, 2 Hz, 1H), 4.36 (q, J=7.0 Hz, 2H), 1.33 (t, J=7.0 Hz, 3H).
Quantity
0.56 g
Type
reactant
Reaction Step One
Name
2-chloro-3-oxo-propionic acid ethyl ester potassium salt
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
55%

Synthesis routes and methods IV

Procedure details

A mixture of 9.69 g 6-bromo-3-iodoimidazo[1,2-a]pyridine (compound in Production Example 49) and 450 mL anhydrous tetrahydrofuran was added little by little to 4.5 mL isopropyl magnesium bromide (0.75 M tetrahydrofuran solution) under ice-cooling in a stream of nitrogen. Then, this reaction solution was returned to room temperature and stirred for 1.5 hours. The reaction solution was cooled to −60° C. or less in a dry ice/acetone bath, 50 mL solution of 4.5 mL ethyl chlorocarbonate in anhydrous tetrahydrofuran was added dropwise thereto over 30 minutes, and the temperature of the reaction solution was increased to 0° C. After saturated sodium bicarbonate was added to the reaction solution, ethyl acetate and water were added thereto, and the organic layer was separated. The aqueous layer was saturated with common salt and then extracted with ethyl acetate. The combined organic layer was washed with brine and then dried over anhydrous sodium sulfate. The drying agent was filtered off, and the filtrate was evaporated. The resulting residue was purified by NH silica gel column chromatography (ethyl acetate/hexane) to give 5.09 g of the title compound as white crystals.
Quantity
9.69 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
4.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 6
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。